molecular formula C17H19N5O5 B2483906 N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-39-2

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2483906
CAS RN: 899971-39-2
M. Wt: 373.369
InChI Key: HHWPQQAYSMNEQJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are rich in heterocyclic structures, a common feature in many biologically active molecules. The pyrazolo[3,4-d]pyrimidinyl moiety, in particular, is notable for its presence in compounds exhibiting a wide range of pharmacological activities. The interest in such molecules is driven by their potential as therapeutic agents, their unique chemical properties, and their role in advancing our understanding of molecular interactions within biological systems.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves multi-step chemical reactions, starting from simple precursors to achieve the complex final structure. Key steps typically include intramolecular cyclization, N-allylation, and subsequent cycloaddition reactions to introduce the desired functional groups. For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the complexity and creativity in synthetic chemistry approaches to access such frameworks (Rahmouni et al., 2014).

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • A study by Dollé et al. (2008) discussed the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including a compound with a structure similar to the one you're interested in. These compounds were developed as selective ligands for the translocator protein (18 kDa) and used for in vivo imaging with positron emission tomography.

Synthesis and Anticancer Activity

  • Al-Sanea et al. (2020) explored the synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and evaluated their anticancer activity. One of the synthesized compounds showed significant growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).

Synthesis of Novel Derivatives for Various Applications

  • Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study focused on the [3+2] cycloaddition process and the characterization of the resultant compounds (Rahmouni et al., 2014).

Antimicrobial Activity

  • Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. The compounds synthesized included derivatives of the pyrazolopyrimidin-4(5H)-one structure (Bondock et al., 2008).

Coordination Complexes and Antioxidant Activity

  • A study by Chkirate et al. (2019) synthesized and characterized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity (Chkirate et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-26-13-4-3-11(7-14(13)27-2)20-15(24)9-21-10-18-16-12(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPQQAYSMNEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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